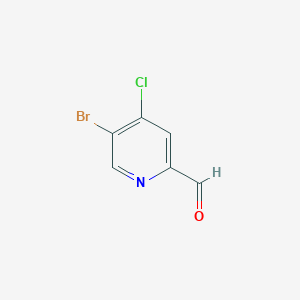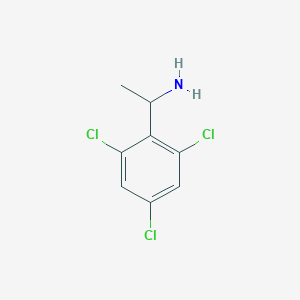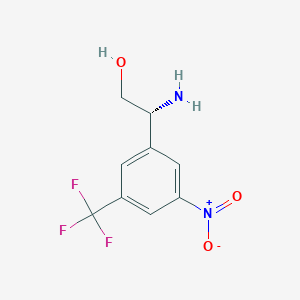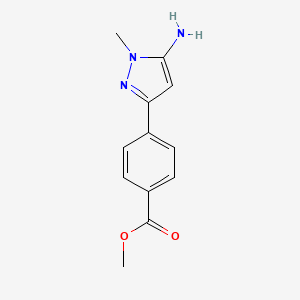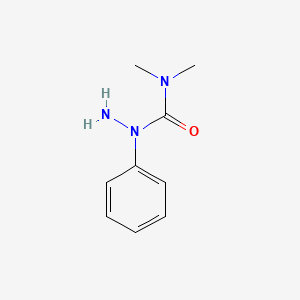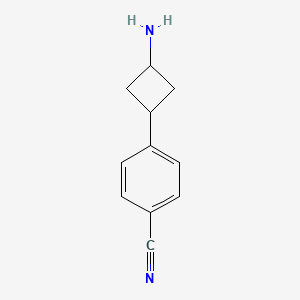
4-(3-Aminocyclobutyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminocyclobutyl)benzonitrile is a chemical compound with the molecular formula C11H12N2. It consists of a benzonitrile group attached to a cyclobutyl ring, which is further substituted with an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-aminocyclobutylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(3-Aminocyclobutyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the periplasmic adapter protein AcrA and the efflux pump AcrB in bacteria, thereby inhibiting their function. This inhibition prevents the bacteria from expelling antibiotics, making them more susceptible to treatment . The compound’s interaction with these proteins involves hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the cyclobutyl ring.
4-(3-Aminocyclobutyl)pyrimidin-2-amine: Shares the cyclobutyl ring but has a pyrimidine ring instead of a benzonitrile group.
Uniqueness
4-(3-Aminocyclobutyl)benzonitrile is unique due to its combination of a benzonitrile group and a cyclobutyl ring with an amino substitution. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
149506-15-0 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
4-(3-aminocyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |
Clé InChI |
MLZPXGWETGEYDP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



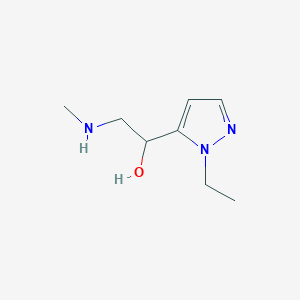


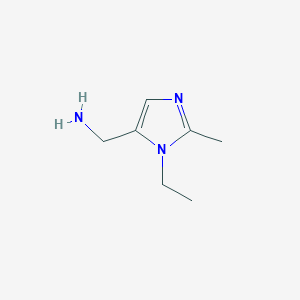
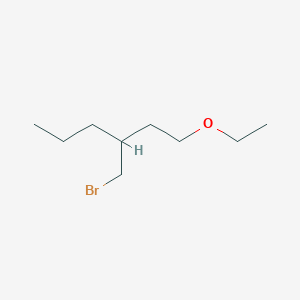
![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
